1-(2-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a phenyl-1,2,4-oxadiazolyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the fluorophenyl group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of automated systems to control reaction parameters and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the biological or chemical context in which the compound is used. Further research is needed to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine
1-(2-Fluorophenyl)ethanone
1-(4-Chlorophenyl)piperazine
Uniqueness: 1-(2-Fluorophenyl)-4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-8-4-5-9-12(11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-6-2-1-3-7-10/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFSHJREBIZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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